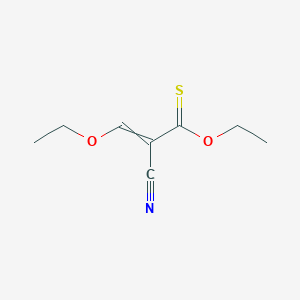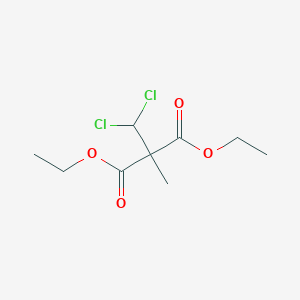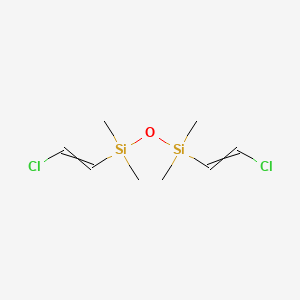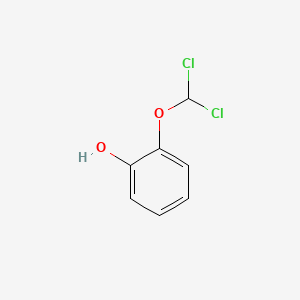
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate: is a chemical compound known for its unique structure and properties. It is also referred to as Ethyl 2-cyano-3-ethoxyacrylate or Ethyl (ethoxymethylene)cyanoacetate . This compound is characterized by its molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction produces the polymer, which is then sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen under pressure with cobalt (II) acetate tetrahydrate as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Ethyl cyanoacrylate: An ethyl ester of 2-cyano-acrylic acid, commonly used in adhesives.
Methyl cyanoacetate: A similar compound with a methyl group instead of an ethyl group.
Butyl cyanoacrylate: Used in medical adhesives and has a longer alkyl chain.
Uniqueness: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ethoxy group and cyano functionality make it versatile in various chemical reactions and applications .
Properties
CAS No. |
90279-71-3 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
O-ethyl 2-cyano-3-ethoxyprop-2-enethioate |
InChI |
InChI=1S/C8H11NO2S/c1-3-10-6-7(5-9)8(12)11-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
ZFVNLYTVNFBKNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=S)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)

![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)

![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
